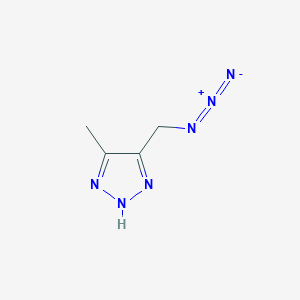

4-(azidomethyl)-5-methyl-2H-triazole

Description

Significance of Triazole Scaffolds in Organic Synthesis and Beyond

The triazole nucleus is a well-established and highly valued scaffold in the field of organic chemistry. tandfonline.com These five-membered heterocyclic rings containing three nitrogen atoms are integral features in a wide range of medicinal agents and natural products. tandfonline.com Their utility stems from a combination of chemical stability, favorable pharmacokinetic properties, and the capacity for diverse biological activities. researchgate.net The structural isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), both serve as core components in drugs with applications including antimicrobial, anti-inflammatory, antiviral, and antineoplastic agents. tandfonline.comfrontiersin.org The ability of the triazole ring to accommodate a variety of substituents allows for the fine-tuning of a molecule's steric and electronic properties, making it a powerful tool in drug design and development. nih.gov

The 1,2,3-triazole ring system is an aromatic heterocycle with the molecular formula C₂H₃N₃. wikipedia.org It is a stable structure, and its derivatives have found widespread use in medicinal chemistry, often acting as bioisosteres for other functional groups like imidazoles or carboxylic acids. wikipedia.org The development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.goviosrjournals.org This reaction is highly efficient, regioselective, and proceeds under mild conditions, making the 1,2,3-triazole framework readily accessible. nih.gov The resulting triazole ring is not merely a passive linker; its unique electronic properties and ability to participate in hydrogen bonding and dipole-dipole interactions often contribute significantly to the biological activity of the parent molecule. nih.gov These compounds have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgtandfonline.com

The stability and synthetic accessibility of 1,2,3-triazoles have also led to their use in materials science, where they can be incorporated into polymers, dyes, and fluorescent probes. nih.govontosight.ai The robust nature of the triazole ring makes it an ideal component for creating complex and durable molecular architectures.

The azidomethyl group (–CH₂N₃) is a key functional handle in modular chemical synthesis. nih.govresearchgate.net Its primary role stems from the reactivity of the terminal azide (B81097) group, which can readily participate in a variety of chemical transformations, most notably the aforementioned azide-alkyne cycloaddition reactions. iosrjournals.org This "click" reactivity allows for the efficient and specific covalent linking of the azidomethyl-containing molecule to another molecule bearing an alkyne functionality. nih.gov This modular approach is highly valued in drug discovery, chemical biology, and materials science for its ability to rapidly generate libraries of compounds for screening or to construct complex, functional materials from simpler building blocks. nih.govnih.gov

Beyond click chemistry, the azide group can be transformed into other important functional groups, such as amines, through reduction. This versatility further enhances the utility of the azidomethyl group as a synthetic precursor. The methylene (B1212753) spacer between the azide and the parent molecule provides flexibility and can influence the spatial orientation of linked fragments, which can be crucial for biological activity or material properties.

General Overview of 4-(azidomethyl)-5-methyl-2H-triazole as a Key Synthetic Intermediate

This compound integrates the key features of both the 1,2,3-triazole scaffold and the azidomethyl functional group into a single, compact molecule. This unique combination makes it a highly valuable intermediate in organic synthesis. The 1,2,3-triazole core provides a stable, aromatic platform, while the azidomethyl group offers a reactive site for further functionalization via click chemistry or other azide-specific reactions. The methyl group at the 5-position can influence the electronic properties and steric environment of the triazole ring, potentially modulating the reactivity of the azidomethyl group and the biological activity of its downstream products.

As a synthetic intermediate, this compound can be envisioned as a molecular "linchpin," capable of connecting different molecular fragments with high efficiency and specificity. For example, it could be used to link a bioactive pharmacophore to a targeting moiety, or to incorporate a specific functional unit into a polymer chain. The inherent stability of the triazole ring ensures that this linkage is robust and can withstand a variety of reaction conditions.

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound lies in its potential to facilitate the synthesis of novel and complex molecules with diverse applications. Research involving this intermediate is likely to be focused on several key areas:

Medicinal Chemistry: The development of new therapeutic agents is a primary driver of research in this area. By using this compound as a building block, chemists can synthesize new classes of compounds for evaluation as anticancer, antimicrobial, or antiviral agents. nih.gov The triazole core is a known pharmacophore, and the ability to easily attach a wide variety of substituents via the azidomethyl group allows for the rapid exploration of structure-activity relationships. tandfonline.com

Chemical Biology: The bioorthogonal nature of the azide-alkyne click reaction makes this compound a valuable tool for chemical biologists. It can be used to label and track biomolecules in living systems, or to construct bioconjugates for diagnostic and therapeutic purposes.

Materials Science: In materials science, this compound could be used to create novel polymers and functional materials. The triazole unit can enhance the thermal stability and other physical properties of a material, while the azidomethyl group provides a convenient point of attachment for cross-linking or for the incorporation of other functional moieties.

The ongoing interest in triazole chemistry, coupled with the power and versatility of click reactions, ensures that this compound will continue to be a relevant and valuable tool for researchers in a wide range of chemical disciplines.

Data Tables

Table 1: Properties of 1,2,3-Triazole Isomers

| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole |

|---|---|---|

| Molar Mass | 69.07 g/mol | 69.07 g/mol |

| Boiling Point | 203 °C | Data not readily available |

| Acidity (pKa) | 9.4 | Data not readily available |

| Tautomeric Stability | Less stable tautomer | Major tautomer in aqueous solution wikipedia.org |

Table 2: Common Applications of Triazole Scaffolds

| Application Area | Examples of Biological Activity or Use |

|---|---|

| Medicinal Chemistry | Antifungal, antibacterial, antiviral, anticancer, anti-inflammatory nih.govnih.gov |

| Agrochemicals | Fungicides, herbicides |

| Materials Science | Corrosion inhibitors, photostabilizers, polymers nih.gov |

| Organic Synthesis | Ligands for catalysis, synthetic intermediates iosrjournals.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-5-methyl-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6/c1-3-4(2-6-9-5)8-10-7-3/h2H2,1H3,(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOWOVDUOHLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Azidomethyl 5 Methyl 2h Triazole and Its Analogs

Precursor Synthesis and Azidomethyl Group Introduction

A critical phase in the synthesis of the target compound is the preparation of suitable precursors and the strategic introduction of the azidomethyl moiety. This often involves a multi-step process beginning with the synthesis of a reactive intermediate.

Synthesis of Azidomethyl Precursors (e.g., Azidomethyl Alcohols, Halides)

The synthesis of azidomethyl precursors, such as azidomethyl halides, is a key step. A common strategy involves the nucleophilic substitution of a dihalomethane. For instance, the reaction of a dihalomethane with sodium azide (B81097) can yield an azidomethyl halide. This process requires careful control of reaction conditions to favor the monosubstituted product over the potentially explosive diazidomethane.

Another approach is the conversion of alcohols to azides. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by substitution with an azide source like sodium azide. Direct azidation of alcohols is also possible using reagents like diphenylphosphoryl azide (DPPA) or by employing a Mitsunobu-type reaction.

A general procedure for the synthesis of an alkyl azide from an alkyl halide is presented in the table below.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Alkyl Halide (Br, Cl) | Sodium Azide (NaN₃) | DMF or DMSO | 25-100 | 2-24 | 70-95 |

Strategies for Introducing the Azidomethyl Moiety

The introduction of the azidomethyl group onto the triazole ring is typically achieved through the nucleophilic substitution of a pre-functionalized triazole. A common precursor is a 4-(halomethyl)-5-methyl-1,2,3-triazole. This intermediate can be synthesized and subsequently reacted with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the desired 4-(azidomethyl)-5-methyl-2H-triazole. ijprajournal.com

This strategy relies on the facile displacement of the halide by the azide anion. The choice of halogen can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Triazole Ring Formation via 1,3-Dipolar Cycloaddition Reactions

The formation of the 1,2,3-triazole ring is most effectively accomplished through 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. wikipedia.orgorganic-chemistry.org The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, is essential for the reaction's success. wikipedia.org

In the context of synthesizing this compound, the CuAAC reaction would involve the cycloaddition of an azide with 1-propyne. To incorporate the azidomethyl group, a precursor such as propargyl azide could be reacted with a suitable methyl-containing species, although this is a less direct route. A more likely pathway involves forming the 4,5-disubstituted triazole ring first, followed by functionalization at the 4-position.

| Alkyne | Azide | Copper Source | Reducing Agent | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >90 |

| Terminal Alkyne | Organic Azide | CuI | - | THF, CH₃CN, or DMF | >90 |

The mechanism of the CuAAC reaction is understood to be a stepwise process, which contrasts with the concerted mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.netnih.gov The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. researchgate.net This intermediate then coordinates with the azide, leading to the formation of a six-membered copper-containing ring. organic-chemistry.org Subsequent cyclization and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Density Functional Theory (DFT) calculations have provided significant insight into the reaction mechanism, suggesting that a binuclear copper pathway may be dominant. researchgate.netrsc.org In this model, one copper atom activates the alkyne while the second coordinates to the azide, facilitating the cycloaddition. wikipedia.org The presence of ligands can also influence the reaction, primarily by stabilizing the copper(I) oxidation state and preventing catalyst disproportionation. acs.org

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted regioisomer. rsc.orgwikipedia.org This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism. The initial formation of the copper-acetylide intermediate ensures that the terminal carbon of the alkyne is the nucleophilic center that attacks the terminal nitrogen of the azide. nih.govrsc.org

In contrast, the uncatalyzed thermal cycloaddition typically results in a mixture of 1,4- and 1,5-disubstituted triazoles because the frontier molecular orbitals of the alkyne and azide have similar energy coefficients, leading to poor regiocontrol. rsc.org The copper catalyst effectively directs the reaction pathway, making CuAAC a highly predictable and reliable method for the synthesis of 1,4-isomers. rsc.org

Catalyst Systems and Reaction Conditions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgjetir.org This reaction is noted for its high yield, broad scope, and stereospecificity. jetir.org A variety of copper(I) catalyst systems have been developed to facilitate this transformation under mild conditions. nih.gov

N-heterocyclic carbene-based copper complexes, such as [(NHC)CuX] and [(NHC)₂Cu]X, have demonstrated high efficiency, allowing for reduced catalyst loading while maintaining significant catalytic activity. nih.gov For instance, polynuclear copper(I) complexes with functionalized NHC ligands can catalyze the reaction of azides and alkynes at room temperature in neat conditions with very low catalyst loading, yielding quantitative formation of the 1,4-disubstituted triazole product within minutes. nih.gov

The reaction conditions for CuAAC are generally mild and tolerant of a wide range of functional groups. The process is often insensitive to aqueous conditions and a pH range of 4 to 12, which broadens its applicability. organic-chemistry.orgjetir.org The use of a readily accessible nanosized Cu/Fe bimetallic system can achieve high efficiency at ambient temperature and results in lower copper contamination in the final product compared to homogeneous copper complexes. organic-chemistry.org

Interactive Data Table: Comparison of Catalyst Systems for Azide-Alkyne Cycloaddition

| Catalyst System | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Classic "click" chemistry catalyst | Aqueous or organic solvents, room temperature | Readily available, well-established |

| [(NHC)CuX] complexes | High stability and activity | Low catalyst loading, mild conditions | Increased stability of Cu(I) intermediates |

| Nanosized Cu/Fe bimetallic system | Heterogeneous catalyst | Ambient temperature | Low copper contamination, easy removal |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

While CuAAC reliably produces 1,4-disubstituted triazoles, the Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary route to synthesize 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This method is highly regioselective and can be applied to both terminal and internal alkynes, offering access to fully substituted triazoles. organic-chemistry.orgresearchgate.net

Several ruthenium(II) complexes containing the [CpRuCl] unit, such as CpRuCl(PPh₃)₂, CpRuCl(COD), and [CpRuCl₂]₂, have proven effective for this transformation. acs.org The reaction is typically carried out in nonprotic solvents like benzene, toluene, or THF. acs.org

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne reactants to form a six-membered ruthenacycle intermediate. researchgate.netnih.gov In this intermediate, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov This step is followed by reductive elimination, which is considered the rate-determining step, to yield the triazole product. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations have provided support for this proposed mechanism. organic-chemistry.orgnih.gov

The regioselectivity in RuAAC, leading to the formation of 1,5-disubstituted triazoles from terminal alkynes, is a key feature of this methodology. nih.gov Unlike copper catalysis which involves the formation of a copper(I) acetylide, ruthenium catalysts activate alkynes through π-interactions. This activation enhances the nucleophilicity of the alkyne's internal carbon, promoting its addition to the terminal nitrogen of the azide. nih.gov

For unsymmetrical internal alkynes, the regioselectivity is influenced by a combination of electronic properties, steric demands of the substituents, and the potential for hydrogen bonding. nih.gov For example, alkynes with electron-withdrawing groups like ynones and propiolic esters tend to place these groups at the C-4 position of the resulting triazole. nih.gov Conversely, hydrogen bond donors such as alcohols and amines in the propargylic position of the alkyne direct the substituent to the C-5 position, likely due to the formation of a hydrogen bond with the chloride ligand on the ruthenium catalyst. nih.gov

Metal-Free Click Chemistry Approaches

To circumvent the potential toxicity of metal catalysts in biological applications, metal-free click chemistry approaches have been developed. A prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC utilizes the ring strain of cyclic alkynes, most notably cyclooctynes, to drive the [3+2] cycloaddition with azides without the need for a catalyst. nih.gov The reaction is driven by the release of enthalpy from the strained ring system. This method exhibits excellent bioorthogonality, meaning it can proceed in biological systems without interfering with native biochemical processes. The reaction is fast, highly selective, and produces stable triazole products. nih.govmagtech.com.cn The design of the cycloalkyne is crucial to the success of the SPAAC reaction, influencing both stability and reactivity. magtech.com.cn

Secondary interactions can further enhance the rate and regioselectivity of SPAAC. For instance, the reaction of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid proceeds rapidly at room temperature with complete regioselectivity, facilitated by the formation of a boronate ester. rsc.orgsynthical.com

Organocatalytic 1,3-Dipolar Cycloaddition Reactions

Organocatalysis offers another metal-free alternative for the synthesis of triazoles. The classic Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a thermal process that often requires high temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org

Recent advancements have led to the development of organocatalytic methods that can proceed under milder conditions and offer improved regioselectivity. For example, enolate-mediated organocatalytic [3+2] cycloaddition of activated carbonyl compounds with aryl azides has been developed for the synthesis of 1,4,5-trisubstituted- and 1,4-disubstituted-1,2,3-triazoles. acs.org The use of organocatalysts like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can facilitate the reaction between 2,4-diketoesters and various azides at room temperature, yielding highly functionalized triazoles. acs.org

Microwave-Assisted Synthesis of Azidomethyl Triazoles

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, including the synthesis of azidomethyl triazoles. This technique can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.comrsc.org

Microwave irradiation has been successfully applied to both copper-catalyzed and metal-free azide-alkyne cycloadditions. mdpi.comnih.gov In the context of CuAAC, microwave heating of a mixture of a diazide and a terminal alkyne in the presence of a copper N-heterocyclic carbene catalyst in an aqueous solvent can lead to the efficient formation of bis-1H-1,2,3-triazoles. mdpi.com For example, optimal conditions for such reactions have been found to be heating at 80 °C for 15 minutes. mdpi.com

Metal-free, one-pot microwave-assisted synthesis of triazole derivatives has also been reported, offering a green and efficient route. nih.gov For instance, 1-monosubstituted 1,2,3-triazoles can be synthesized in good to excellent yields within 15 minutes from arylboronic acids, sodium azide, and 3-butyn-2-ols under microwave irradiation. ias.ac.in

Interactive Data Table: Microwave-Assisted vs. Conventional Synthesis

| Reaction | Heating Method | Reaction Time | Yield |

|---|---|---|---|

| Piperazine-azole-fluoroquinolone derivative synthesis | Conventional | 27 hours | - |

| Piperazine-azole-fluoroquinolone derivative synthesis | Microwave | 30 minutes | 96% |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide synthesis | Conventional | Several hours | - |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide synthesis | Microwave | 33-90 seconds | 82% |

Ultrasound-Promoted Synthetic Pathways

The application of ultrasonic irradiation in organic synthesis has been shown to significantly accelerate reaction rates, improve yields, and often lead to cleaner reactions. acs.orgnih.govmdpi.com This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with transient high temperatures and pressures. researchgate.net These extreme conditions can enhance mass transfer and activate reacting species, thereby promoting chemical transformations.

In the context of triazole synthesis, ultrasound has been effectively employed to promote the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.net While a specific ultrasound-promoted synthesis of this compound has not been explicitly detailed in the reviewed literature, the principles can be readily applied. A plausible pathway would involve the sonication of a mixture containing a suitable propargyl azide derivative and a methyl-bearing precursor in the presence of a copper(I) catalyst. The use of ultrasound is anticipated to reduce reaction times and potentially allow for the use of milder reaction conditions compared to conventional heating methods. acs.orgnih.gov

Research on the sonochemical synthesis of various 1,4-disubstituted 1,2,3-triazoles has demonstrated the robustness of this method. For instance, a three-component reaction of alkyl halides, sodium azide, and terminal alkynes under ultrasonic conditions in aqueous media has been shown to be highly efficient. acs.orgnih.gov This approach, which generates the organic azide in situ, avoids the isolation of potentially hazardous and unstable azide intermediates. nih.govrsc.org The scalability of such ultrasound-assisted reactions has also been demonstrated, suggesting their potential for larger-scale production. nih.gov

Table 1: Examples of Ultrasound-Promoted Synthesis of 1,2,3-Triazoles

| Reactants | Catalyst System | Solvent | Conditions | Yield | Reference |

| Alkyl Halide, Sodium Azide, Terminal Alkyne | CuI | Water | Ultrasound (20 kHz, 300 W), 60 °C, 30 min | up to 93% | acs.orgnih.gov |

| Acid Chlorides, Terminal Acetylenes, Sodium Azide | Pd(0)/Cu(I) | Not specified | Ultrasound | Excellent | organic-chemistry.org |

| α-tosyloxy ketones, Sodium Azide, Terminal Alkynes | Cu(I) | aq. PEG 400 | Ultrasound | 60-90% | chapman.edu |

| Substituted Aralkyl/Alkyl/Aryl 2-bromoacetamides | - | Not specified | Ultrasound (45-55 °C, 39-80 min) | 65-80% | nih.gov |

Multicomponent Reactions Incorporating Azidomethyl Triazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netorientjchem.org For the synthesis of highly functionalized triazoles like this compound, MCRs provide a powerful strategy to construct the core heterocycle and introduce the desired substituents in a one-pot fashion. organic-chemistry.orgbeilstein-journals.org

A potential MCR approach for the target molecule could involve the reaction of a propargyl halide, sodium azide, a methyl-containing component, and a fourth component that would ultimately form the N2-substituent of the 2H-triazole. The in situ generation of the azidomethyl functionality is a key advantage of such a strategy, enhancing safety and operational simplicity. nih.govresearchgate.net The versatility of MCRs allows for the synthesis of a library of analogs by systematically varying the starting materials. For example, different aldehydes, phosphonium (B103445) salts, and azides can be used to generate a wide array of 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org

The copper-catalyzed three-component reaction of alkynes, azides, and electrophiles is a well-established method for the synthesis of 1,4,5-trisubstituted polytriazoles and could be adapted for small molecule synthesis. beilstein-journals.org Similarly, a one-pot, four-component procedure has been developed for the synthesis of novel 1,2,4-triazole (B32235) derivatives under ultrasonic irradiation, highlighting the synergy between MCRs and sonochemistry. researchgate.net

Table 2: Examples of Multicomponent Reactions for Triazole Synthesis

| Reaction Type | Reactants | Catalyst | Key Features | Resulting Triazole | Reference |

| Three-component | Alkyl Halide, Sodium Azide, Terminal Alkyne | Cu(I) Complex | In situ azide generation, aqueous media, ultrasound | 1,4-Disubstituted 1,2,3-triazoles | acs.orgnih.gov |

| Three-component | Phosphonium Salts, Aldehydes, Sodium Azide | L-proline | Metal-free, ambient conditions | 4,5-Disubstituted 1H-1,2,3-triazoles | organic-chemistry.org |

| Three-component | Unactivated Terminal Alkynes, Allyl Carbonate, Trimethylsilyl Azide | Pd(0)/Cu(I) | Synthesis of N-allyl triazoles | 2-Allyl-2H-1,2,3-triazoles | organic-chemistry.org |

| Four-component | Amine, Aldehyde, Isocyanide, Azide | Not specified | High structural diversity | Highly substituted 1,2,3-triazoles | orientjchem.org |

Alternative Synthetic Routes to 2H-Triazoles

Beyond the direct construction of the substituted triazole ring, alternative strategies involving the cyclization of azides with non-alkyne substrates and the modification of pre-existing triazole rings offer valuable synthetic pathways to 2H-triazoles.

Cyclization Reactions of Azides with Other Substrates

Activated alkenes, such as those bearing electron-withdrawing groups, can undergo [3+2] cycloaddition with organic azides to form 1,4,5-trisubstituted 1,2,3-triazoles. rsc.orgresearchgate.net For instance, the reaction of nitroolefins with sodium azide or organic azides can lead to the formation of NH-1,2,3-triazoles or 1,5-disubstituted 1,2,3-triazoles. rsc.org Enamines are another class of activated alkenes that react with azides to produce 1,4,5-trisubstituted 1,2,3-triazoles through an organocatalytic enamine-azide addition reaction. researchgate.net

Other substrates that can undergo cyclization with azides to form the triazole ring include nitriles, which can react with tosylhydrazones in the presence of a base to yield 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org Furthermore, the reaction of azirines with aryldiazonium salts, catalyzed by copper, provides a regiospecific method for the synthesis of fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.org

Table 3: Cyclization of Azides with Various Substrates to Form 2H-Triazoles

| Azide Source | Substrate | Catalyst/Conditions | Product Type | Reference |

| Aryldiazonium Salts | Azirines | Copper | Fully substituted N2-aryl-1,2,3-triazoles | organic-chemistry.org |

| Organic Azides | Activated Alkenes (e.g., nitroolefins) | Base | 1,5-Disubstituted 1,2,3-triazoles | rsc.org |

| Sodium Azide | 4,4-dichloro-1,2-diazabuta-1,3-dienes | Thermolysis | 4-Azido-2,5-diaryl-2H-1,2,3-triazoles | organic-chemistry.org |

| Trimethylsilyl Azide | Unactivated Terminal Alkynes, Allyl Carbonate | Pd(0)/Cu(I) | 2-Allyl-2H-1,2,3-triazoles | organic-chemistry.org |

Modifications of Pre-formed Triazole Rings

An alternative and highly versatile approach to synthesizing complex triazoles involves the functionalization of a pre-formed triazole core. rsc.orgnih.gov This strategy allows for the late-stage introduction of substituents, which is particularly advantageous in medicinal chemistry for structure-activity relationship studies. For the synthesis of this compound, this could involve starting with a simpler triazole, such as 4(5)-methyl-1H-1,2,3-triazole, and then introducing the necessary functional groups at the N2 and C4 positions.

A significant challenge in this approach is achieving regioselective N-alkylation of the NH-1,2,3-triazole, as direct alkylation often yields a mixture of N1 and N2 isomers. nih.gov However, methods for the N2-selective alkylation of NH-1,2,3-triazoles have been developed. For example, gold-catalyzed alkylation with vinyl ethers has been shown to selectively produce N2-alkylated products. nih.govresearchgate.net Another strategy involves the use of directing groups or specific reaction conditions to favor alkylation at the N2 position. nih.gov For instance, the steric hindrance of a bromo group at the C5 position can direct the alkylation to the N2 position. nih.gov

Once the N2 position is substituted, the C4 position can be functionalized. If starting with a 4-bromo-2-substituted-2H-1,2,3-triazole, a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed to introduce the methyl group at the C5 position (if not already present) and a precursor to the azidomethyl group at the C4 position. The final step would then be the conversion of this precursor into the azide. Alternatively, direct C-H functionalization of a pre-formed triazole ring is an emerging and powerful tool for introducing substituents without the need for pre-installed leaving groups. rsc.org

Table 4: Methods for the Modification of Pre-formed Triazole Rings

| Modification Type | Substrate | Reagents/Catalyst | Key Outcome | Reference |

| N2-Selective Alkylation | NH-1,2,3-triazoles | Vinyl ethers, Gold catalyst | Selective formation of N2-alkyl-1,2,3-triazoles | nih.govresearchgate.net |

| N-Alkylation | 4,5-Dibromo-1H-1,2,3-triazole | p-Methoxybenzyl chloride | Regioselective N2-alkylation due to steric hindrance | nih.gov |

| C-H Functionalization | Triazole ring | Various catalysts (e.g., Pd, Cu) | Direct introduction of substituents on the triazole ring | rsc.org |

| Suzuki Cross-Coupling | 4-Bromo-2-substituted-2H-1,2,3-triazoles | Arylboronic acids, Pd catalyst | Synthesis of 2,4,5-trisubstituted triazoles | organic-chemistry.org |

Chemical Reactivity and Functional Group Transformations of 4 Azidomethyl 5 Methyl 2h Triazole

Reactivity of the Azidomethyl Group

The azidomethyl group (-CH₂N₃) is a versatile functional handle, primarily known for its participation in cycloaddition reactions, ligations, and reductions to the corresponding amine.

Further Cycloaddition Reactions with Diverse Alkyne Substrates

The azide (B81097) functional group is a classic 1,3-dipole and readily undergoes [3+2] cycloaddition reactions with alkynes to form a new 1,2,3-triazole ring. youtube.com This reaction, famously known as the Huisgen azide-alkyne cycloaddition, has become a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted triazoles. nih.govmdpi.com The reaction of 4-(azidomethyl)-5-methyl-2H-triazole with various alkyne substrates would produce bis-triazole compounds.

The reaction is generally high-yielding and tolerates a wide variety of functional groups on the alkyne partner. nih.gov While the copper-catalyzed reaction gives the 1,4-isomer, ruthenium-catalyzed versions (RuAAC) can selectively produce the 1,5-disubstituted isomer. researchgate.net Thermal, uncatalyzed cycloadditions are also possible but often require elevated temperatures and may result in a mixture of regioisomers. nih.gov

Table 1: Representative Examples of Azide-Alkyne Cycloaddition Reactions

| Azide Substrate | Alkyne Substrate | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | Cu(I) | 1,4-Disubstituted Triazole | High | mdpi.com |

| Aryl Azide | Terminal Alkyne | Cp*RuCl(PPh₃)₂ | 1,5-Disubstituted Triazole | Good | nih.gov |

| Alkyl Azide | Non-terminal Alkyne | Microwave Irradiation | Fused Triazole (intramolecular) | Varies | mdpi.com |

| Aryl Azide | β-Ketoester | Cs₂CO₃, DMSO | 1,4,5-Trisubstituted Triazole | Up to 99% | acs.orgnih.gov |

Reductive Transformations of the Azide

The azide group can be readily reduced to a primary amine, providing a key synthetic route to aminomethyl-triazoles. This transformation can be achieved through several methods:

Staudinger Reduction : In the absence of an intramolecular trap, the aza-ylide intermediate formed from the reaction of the azide with triphenylphosphine can be hydrolyzed in aqueous media to yield the corresponding amine and triphenylphosphine oxide. sigmaaldrich.com

Catalytic Hydrogenation : This is a common and efficient method for azide reduction. Hydrogen gas (H₂) is used in combination with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, to cleanly convert the azide to an amine. researchgate.net

Other Reducing Agents : Reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, or tin(II) chloride (SnCl₂) can also be employed for this reduction.

The resulting 4-(aminomethyl)-5-methyl-2H-triazole is a valuable building block, as the primary amine can undergo a wide range of subsequent reactions, including acylation, alkylation, and Schiff base formation.

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle known for its stability towards hydrolysis, oxidation, and reduction. mdpi.com Functionalization typically occurs at the ring nitrogen atoms or at the existing substituents.

Functionalization at Other Ring Positions (e.g., C-substitution, N-alkylation)

For a 4,5-disubstituted 1,2,3-triazole, there are no C-H bonds on the heterocyclic ring available for direct C-H functionalization. Therefore, further derivatization of the ring itself is primarily achieved through N-alkylation.

The NH-triazole exists in tautomeric forms (1H, 2H, and 3H). Alkylation of an unsymmetrical triazole can lead to a mixture of N-alkylated regioisomers. nih.gov The reaction of this compound with an alkylating agent (e.g., an alkyl halide or sulfate) in the presence of a base can potentially yield N1, N2, or N3-substituted products. The ratio of these products is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituents at C4 and C5. mdpi.comnih.gov Studies on similar 4,5-disubstituted triazoles have shown that careful selection of reaction conditions can favor the formation of one regioisomer over others. For instance, bulky substituents on the triazole ring can sterically hinder attack at adjacent nitrogen atoms, thereby directing alkylation to the more accessible nitrogen. mdpi.com

Table 2: Regioselectivity in N-Alkylation of Substituted 1,2,3-Triazoles

| Triazole Substrate | Alkylating Agent | Base/Solvent | Major Isomer | Reference |

|---|---|---|---|---|

| 4(5)-Nitro-1,2,3-triazole | Alkyl Halides | NaOH or KOH / Ethanol | Mixture of N1, N2, N3 isomers | nih.gov |

| 5-Aryl-4-trifluoroacetyl-1,2,3-triazole | Methyl Iodide | Na₂CO₃ / DMF | N2-alkylated (84% yield, 17% N1 isomer) | mdpi.com |

| 5-Aryl-4-trifluoroacetyl-1,2,3-triazole | Methyl Iodide | Na₂CO₃ / EtOH | Less selective (30-40% N1 isomer) | mdpi.com |

Derivatization of the Methyl Group at C-5

Direct functionalization of the methyl group at the C-5 position of the triazole ring is challenging. The protons of a methyl group on a five-membered aromatic heterocycle are generally not highly acidic. Computational studies on related methyl-substituted pyrazoles suggest that deprotonation of an endocyclic C-H bond can be thermodynamically favored over deprotonation of the exocyclic methyl group. nih.gov This indicates that reacting the C-5 methyl group via deprotonation with a strong base followed by quenching with an electrophile may be a low-yielding process.

However, other strategies used for the functionalization of methyl groups on heterocyclic systems could be explored:

Oxidation : The methyl group could potentially be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). Reagents such as selenium dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide, are known to oxidize active methyl groups on N-heteroaromatic compounds. semanticscholar.org Potassium permanganate (KMnO₄) is another powerful oxidant used for converting alkyl side chains on heterocyclic rings to carboxyl groups. researchgate.net Electrochemical methods have also emerged as a tool for the site-selective oxidation of methyl groups on benzoheterocycles. nih.gov

Radical Halogenation : Free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, could potentially convert the methyl group to a halomethyl group (-CH₂X). This new functional group would be a versatile precursor for further nucleophilic substitutions.

These transformations would likely require careful optimization of reaction conditions to achieve selectivity and avoid degradation of the triazole ring or the azidomethyl group.

Chemoselective Transformations in the Presence of Multiple Functional Groups of this compound

The strategic chemical modification of complex molecules often requires reactions that target a specific functional group while leaving others intact. This principle of chemoselectivity is paramount in fields such as drug discovery and chemical biology. The compound this compound possesses two key functional moieties: the azide group and the triazole ring. The distinct reactivity profiles of these groups allow for highly selective transformations, enabling its use as a versatile building block in synthesis and bioconjugation.

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov This unique reactivity allows for the selective labeling of biomolecules. nih.gov The 1,2,3-triazole ring, on the other hand, is generally characterized by its high stability and is largely unreactive under many conditions, often serving as a stable linker in molecular constructs. griffith.edu.au This difference in reactivity between the azidomethyl group and the triazole core is the foundation for the chemoselective transformations involving this compound.

Orthogonal Reactivity Strategies

Orthogonal reactivity refers to the ability to perform sequential chemical reactions on a molecule, where each reaction exclusively addresses one functional group without affecting the others. The azido group of this compound is an ideal candidate for such strategies due to its participation in a variety of highly selective "click" reactions. nih.gov These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of other functional groups. nih.gov

The most prominent examples of the azide group's orthogonal reactivity include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable 1,4-disubstituted 1,2,3-triazole by reacting with a terminal alkyne in the presence of a copper(I) catalyst. nih.govnih.gov The reaction is highly specific for azides and alkynes, leaving most other functional groups untouched. nih.govorganic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes. The ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures without a metal catalyst. rsc.org

Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine bearing an electrophilic trap. nih.gov It offers a distinct and orthogonal approach to the cycloaddition reactions for azide modification. nih.gov

The triazole ring within this compound is chemically robust and does not participate in these azide-specific reactions. griffith.edu.au This allows for the selective modification of the azidomethyl group while the triazole core remains intact, serving as a stable structural element. The following table summarizes the orthogonal reactivity of the azide group in this compound with various reaction partners.

| Reaction Name | Azide Reaction Partner | Key Reagents/Conditions | Product Linkage | Orthogonality |

| CuAAC | Terminal Alkyne | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole | High |

| SPAAC | Strained Cyclooctyne (e.g., DIBO, BCN) | Catalyst-free, physiological conditions | Fused triazoline | High |

| Staudinger Ligation | Triarylphosphine | Aqueous or organic solvents | Amide bond | High |

This table presents representative reaction conditions for the azide functional group.

Site-Selective Conjugation Methodologies

The chemoselective and orthogonal reactivity of the azidomethyl group in this compound makes it a valuable tool for site-selective conjugation, particularly in the context of bioconjugation. By incorporating this compound into a larger molecule, the azide can serve as a chemical "handle" for the specific attachment of probes, tags, or other molecules of interest.

For instance, a biomolecule such as a protein or a nucleic acid can be genetically or chemically modified to contain a terminal alkyne or a strained cyclooctyne at a specific location. The addition of this compound would then lead to its covalent attachment exclusively at the desired site through CuAAC or SPAAC, respectively. The small size of the azidomethyl group is advantageous as it is less likely to interfere with the biomolecule's natural structure and function prior to conjugation. nih.gov

Research in related areas has demonstrated the utility of similar small, reactive handles for protein modification. For example, halomethyl-triazoles have been employed for the rapid and site-selective alkylation of cysteine residues in proteins. ed.ac.ukmdpi.com While the reactivity is different, the underlying principle of using a small, reactive group attached to a stable triazole core for targeted modification is analogous.

The following table outlines a hypothetical scheme for the site-selective conjugation of a protein using this compound, where the protein has been pre-functionalized with a cyclooctyne.

| Step | Description | Reactants | Reaction |

| 1 | Protein Functionalization | Protein, Cyclooctyne-NHS ester | Amide bond formation at a lysine residue |

| 2 | Site-Selective Conjugation | Functionalized Protein, this compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

This table illustrates a potential strategy for site-selective conjugation and does not represent specific experimental results for this compound.

Advanced Applications of 4 Azidomethyl 5 Methyl 2h Triazole in Chemical Research

Role in Click Chemistry Frameworks for Advanced Materials

The modification and synthesis of polymers represent a significant area where azide-alkyne click chemistry is applied. mdpi.com Molecules like 4-(azidomethyl)-5-methyl-2H-triazole can be used to introduce specific functionalities into polymer chains, either by reacting with monomers before polymerization or by modifying a pre-existing polymer. documentsdelivered.com The high efficiency of the click reaction allows for quantitative modification under mild conditions, preserving the integrity of the polymer backbone. wiley-vch.de

Post-polymerization modification is a powerful strategy for creating functional polymers without the need to synthesize complex monomers. wiley-vch.deresearchgate.net In this approach, a polymer backbone containing pendant alkyne groups is first synthesized. Subsequently, this polymer is treated with an azide-containing compound such as this compound in the presence of a copper(I) catalyst. nih.gov This reaction grafts the triazole moiety onto the polymer side chains. This method offers a modular approach to producing a wide array of functional materials from a single parent polymer. documentsdelivered.com A significant advantage is the ability to achieve high degrees of functionalization efficiently. researchgate.net However, a potential drawback of the CuAAC reaction is the required removal of the copper catalyst, which can form complexes with the newly formed triazole rings and affect the polymer's properties. wiley-vch.de

| Polymer Backbone | Functional Group for Click Reaction | Resulting Functionality | Reference(s) |

| Polystyrene | Pendant Azide (B81097) | Attachment of chiral catalysts | nih.gov |

| Poly(vinyl alcohol) | Pendant Alkyne | Cross-linking sites for hydrogels | rsc.org |

| Polylactic acid | Terminal Alkyne | Block copolymer formation | nih.gov |

| Poly(2-oxazoline) | Pendant Alkene (via thiol-ene) | Thiol attachment | wiley-vch.de |

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, can be synthesized using click chemistry. nih.govrsc.org The CuAAC reaction is an effective method for cross-linking polymer chains to form a stable hydrogel network. acs.org In a typical synthesis, water-soluble polymer chains functionalized with multiple alkyne groups are mixed with a di-azide or a small azide-containing cross-linker like this compound. acs.org In the presence of a copper(I) catalyst, the azide and alkyne groups react to form triazole cross-links, resulting in rapid gelation at room temperature. rsc.orgacs.org This method allows for the creation of hydrogels with tunable mechanical properties and is particularly useful for biomedical applications like tissue engineering due to its efficiency and the biocompatibility of the components. nih.govnih.gov For example, hydrogels based on hyaluronic acid and poly(vinyl alcohol) have been successfully prepared using this technique. rsc.orgacs.org

Click chemistry provides a robust method for covalently modifying material surfaces, imparting new chemical and physical properties. nih.gov Surfaces of materials such as metals or polymers can be functionalized with alkyne groups through various chemical treatments. researchgate.netmdpi.com These alkyne-terminated surfaces can then be reacted with this compound. The resulting triazole-functionalized surface can exhibit enhanced properties, such as improved corrosion resistance. nih.gov The triazole ring is known to coordinate with metal ions, which can be leveraged for applications like capturing metallic species from solutions or creating antimicrobial surfaces. nih.gov This strategy has been employed to functionalize gold nanoparticles and other material surfaces for diverse applications. researchgate.netresearchgate.net

The functionalization of nanomaterials is crucial for tuning their properties for specific applications in catalysis, sensing, and medicine. researchgate.net Triazoles have emerged as promising ligands for tailoring the characteristics of functional nanomaterials. researchgate.net Using click chemistry, this compound can be attached to the surface of various nanoparticles, including those made of gold, silica, or iron oxide. researchgate.netresearchgate.netrsc.org The process typically involves first introducing alkyne groups onto the nanoparticle surface and then reacting them with the azide group of the triazole compound. researchgate.net This surface modification can enhance the stability and solubility of the nanoparticles and introduce new functionalities for applications such as drug delivery or the development of magneto-optical devices. researchgate.netrsc.orgscispace.com

| Nanomaterial Core | Purpose of Triazole Functionalization | Potential Application | Reference(s) |

| Iron Oxide (Fe₃O₄) | Catalyst support | Heterogeneous catalysis | tandfonline.com |

| Gold (Au) | Stabilizer, functional linker | Nanosensors, drug delivery | researchgate.netresearchgate.net |

| Silica (SiO₂) | Template for network formation | Flexible hybrid materials | rsc.org |

| Polymer Micelles | Shell cross-linking, drug attachment | Controlled drug release | scispace.comrsc.org |

Polymer Functionalization and Synthesis

Applications in Bioconjugation and Chemical Biology Tools

The CuAAC click reaction is highly valued in chemical biology and bioconjugation because it is bioorthogonal—meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. nih.govnih.gov This reaction enables the precise and stable linking of molecules in aqueous media. dovepress.com Small, azide-functionalized molecules can be used to label and connect biomolecules such as proteins, peptides, and nucleic acids that have been engineered to contain an alkyne handle. nih.govdntb.gov.ua

The 1,2,3-triazole ring formed in the reaction is exceptionally stable under physiological conditions and can act as an isostere, or mimic, of the amide bond found in peptides. dovepress.commdpi.com This makes it a valuable tool in drug discovery and for creating peptidomimetics. mdpi.com For instance, compounds containing an azidomethyl group, such as 5-(azidomethyl)-2'-deoxyuridine, have been synthesized and studied for their biological activities, demonstrating the utility of this functional group in a biological context. nih.gov Halomethyl-triazoles have also been developed as reagents for the rapid and site-selective modification of proteins, highlighting the versatility of the triazole core as a tool in chemical biology. mdpi.com These applications underscore the potential of this compound as a conjugation partner in the assembly of complex biomolecular structures for therapeutic and diagnostic purposes. dovepress.com

Labeling and Functionalization of Biomolecules (Proteins, Nucleic Acids, Lipids)

The azide moiety of this compound is particularly well-suited for bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency, selectivity, and biocompatibility have made it a cornerstone of bioconjugation techniques.

Proteins: Site-selective modification of proteins is crucial for understanding their function and for the development of protein-based therapeutics. Halomethyl-triazoles, which can be synthesized from precursors like this compound, have been shown to selectively alkylate cysteine residues. This approach has been used to generate mimics of post-translational modifications (PTMs), such as acylation, allowing for the study of their roles in cellular processes. The triazole ring in this context acts as a stable isostere of the amide bond found in native PTMs.

Nucleic Acids: The functionalization of nucleic acids is essential for applications in diagnostics, therapeutics, and molecular biology. Triazole-modified nucleic acids can be synthesized by incorporating azido- or alkyne-modified nucleosides into DNA or RNA strands, followed by a click reaction with a correspondingly modified partner, such as an azide-containing triazole derivative. These triazole linkages have been shown to be surprisingly well-tolerated by DNA polymerases, enabling the amplification of modified genetic material. This biocompatibility opens up possibilities for creating novel nucleic acid-based materials and probes.

Lipids: The labeling and tracking of lipids are vital for studying their roles in cell membranes and signaling pathways. A library of ionizable lipids containing a triazole moiety has been synthesized using the CuAAC reaction. mdpi.com These lipids have been successfully incorporated into lipid nanoparticles (LNPs) for the delivery of mRNA. mdpi.com The introduction of the triazole group was found to be biocompatible and did not significantly hinder the encapsulation of mRNA. mdpi.com This demonstrates the potential of using triazole-containing lipids for creating functionalized delivery systems and probes for lipid research. mdpi.com

| Biomolecule | Application | Key Feature of Triazole | Example |

|---|---|---|---|

| Proteins | Creation of PTM mimics | Amide bond isostere | Site-selective alkylation of cysteine residues |

| Nucleic Acids | Synthesis of modified DNA/RNA | Biocompatible linkage | Triazole-linked oligonucleotides as PCR templates |

| Lipids | Functionalized lipid nanoparticles | Versatile chemical handle | Triazole-containing ionizable lipids for mRNA delivery |

Scaffold for Peptide and Glycoconjugate Synthesis

The 1,2,3-triazole ring is a well-established bioisostere of the amide bond, offering several advantages in the design of peptidomimetics and glycoconjugates. Its incorporation can enhance metabolic stability and constrain the peptide backbone into specific conformations.

The synthesis of peptides containing a triazole ring can be achieved through various strategies, often involving the use of amino acids modified with azide or alkyne functionalities. The resulting triazole-containing peptides exhibit increased resistance to enzymatic degradation. Furthermore, the triazole unit can serve as a rigid linker to create cyclic peptides, which often show improved biological activity and selectivity compared to their linear counterparts.

In the realm of glycoconjugate synthesis, the click reaction provides a powerful tool for linking carbohydrate moieties to peptides, lipids, or other molecules. The resulting triazole bridge is stable and does not interfere with the biological activity of the carbohydrate. This has enabled the creation of a wide range of glycoconjugates for studying carbohydrate-protein interactions and for the development of vaccines and therapeutics.

| Molecule Class | Role of Triazole Scaffold | Advantage |

|---|---|---|

| Peptidomimetics | Amide bond bioisostere, conformational constraint | Enhanced metabolic stability, improved bioactivity |

| Glycoconjugates | Stable linker between moieties | Facilitates synthesis of complex biomolecules |

Design of Molecular Probes and Biosensors

The unique electronic and structural properties of the 1,2,3-triazole ring make it an attractive component in the design of molecular probes and biosensors. The triazole moiety can act as a linker to connect a signaling unit (e.g., a fluorophore) to a recognition element (e.g., a chelating agent for metal ions). epstem.net

Triazole derivatives have been successfully employed in the development of fluorescent chemosensors for the detection of various metal ions. sci-hub.se The nitrogen atoms of the triazole ring can participate in the coordination of metal ions, leading to changes in the fluorescence properties of the probe upon binding. sci-hub.se This allows for the sensitive and selective detection of specific analytes. The modular nature of triazole synthesis via click chemistry facilitates the creation of diverse sensor libraries for screening against different targets. sci-hub.se

Furthermore, triazole-based compounds have been developed as probes for imaging biological processes. For instance, 11C-labeled triazolones have been synthesized and evaluated as probes for imaging fatty acid synthase (FASN) expression using positron emission tomography (PET), which is relevant in the context of cancer diagnostics. nih.gov

Utilization as a Building Block in Complex Molecular Architectures

Beyond its applications in bioconjugation and probe design, this compound serves as a fundamental building block for the construction of intricate and functional molecular architectures.

Synthesis of Supramolecular Assemblies (e.g., Rotaxanes)

Rotaxanes are mechanically interlocked molecules consisting of a dumbbell-shaped component threaded through a macrocycle. The synthesis of these structures often relies on template-directed methods where the formation of the triazole ring through a CuAAC reaction is the key "clipping" step that traps the macrocycle on the axle. The triazole units can also play a role in the non-covalent interactions that stabilize the resulting assembly. The versatility of the click reaction allows for the synthesis of a wide variety of rotaxanes with different functional groups and properties, with applications in molecular machines and smart materials.

Creation of Multi-Heterocyclic Systems

The reactivity of both the azide and the triazole core allows for the use of this compound in the synthesis of more complex multi-heterocyclic systems. The azide group can undergo [3+2] cycloaddition reactions with various alkynes and other dipolarophiles to generate new heterocyclic rings attached to the initial triazole. This approach has been used to synthesize compounds containing interconnected pyrazole, thiazole, and triazole moieties. Such multi-heterocyclic scaffolds are of great interest in medicinal chemistry due to their potential for diverse biological activities.

Spectroscopic, Structural, and Computational Characterization in Academic Studies

Advanced Computational and Theoretical Investigations

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior and equilibrium properties of molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment. nih.gov MC simulations, on the other hand, use statistical methods to sample different molecular configurations and calculate thermodynamic properties.

In the context of triazole derivatives, MD simulations have been employed to investigate their interactions in different media. For instance, studies on 1,2,4-triazole (B32235) derivatives have used MD simulations to predict total energies in vacuum and in solution, as well as to calculate interaction energies and dihedral angle parameters. nih.gov These simulations can reveal stable conformations and the influence of intermolecular forces, such as hydrogen bonding, on the molecule's structure and energy. nih.gov For 4-(azidomethyl)-5-methyl-2H-triazole, MD simulations could be utilized to understand its behavior in various solvents, predicting its solvation free energy and identifying key intermolecular interactions that govern its solubility and reactivity.

A hypothetical application of MD simulations to this compound could involve assessing its interaction with a biological target, such as an enzyme. The simulation would track the positions of all atoms in the system over a period of nanoseconds, providing insights into the stability of the molecule-protein complex, the specific interactions that stabilize the binding, and the conformational changes that may occur upon binding.

Below is a representative data table illustrating the type of output one might expect from an MD simulation study on a triazole derivative, showing interaction energies in different environments.

| Triazole Derivative | Environment | Total Energy (kcal/mol) | Interaction Energy (kcal/mol) |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | Vacuum | - | - |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | Water | - | - |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | Acid Medium | - | - |

| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole | Vacuum | - | - |

| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole | Water | - | - |

| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole | Acid Medium | - | - |

| Note: This table is illustrative and based on the types of data presented in studies of other triazole derivatives. nih.gov Specific values for this compound are not available. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides a map of the relative energies of these different conformations, identifying the most stable (lowest energy) structures.

For substituted 1,2,3-triazoles, quantum chemical calculations are a primary tool for exploring the conformational space. nih.govnih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different conformers. nih.govnih.gov For example, a systematic analysis of 1,4- and 1,5-substituted 1,2,3-triazole amino acids has revealed a varying number of stable conformers depending on the substitution pattern. nih.govnih.gov The 1,5-disubstituted triazoles were found to have a greater number of stable conformers with small energy differences between them, suggesting significant structural diversity. nih.govnih.gov In contrast, the 1,4-disubstituted counterparts showed fewer stable conformers. nih.govnih.gov

A conformational analysis of this compound would involve rotating the bonds of the azidomethyl group and the methyl group relative to the triazole ring to identify all possible conformers. The energy of each conformer would then be calculated to construct an energy landscape. This would reveal the most probable shapes of the molecule in solution and provide insights into how its conformation might influence its reactivity and biological activity.

The following table illustrates the kind of data that would be generated from a conformational analysis, showing the relative energies of different conformers of a hypothetical triazole derivative.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.0 |

| 2 | 180 | 180 | 1.2 |

| 3 | -60 | 180 | 1.5 |

| 4 | 60 | 60 | 3.1 |

| 5 | 180 | 60 | 3.5 |

| Note: This table is a hypothetical representation of data from a conformational analysis. |

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides a deeper understanding of the factors that control the reaction's speed and outcome.

The formation of 1,2,3-triazoles, often through cycloaddition reactions, has been a subject of mechanistic studies. nih.gov For instance, the reaction of β-carbonyl phosphonates with azides to form substituted triazoles has been investigated, with a proposed mechanism that rationalizes the observed regioselectivity. nih.gov Computational studies can help to identify key intermediates and transition states, and to explain why certain products are favored over others. nih.gov

For this compound, a key reaction to study would be its synthesis, likely involving a cycloaddition. Computational modeling could be used to explore different possible pathways for the formation of the triazole ring. This would involve locating the transition state structures and calculating the activation energies for each step. Such a study would provide valuable information for optimizing the reaction conditions to improve the yield and purity of the product.

A representative data table from a reaction mechanism study might include the calculated energies of the species involved in the reaction.

| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | - | - | 0.0 |

| Transition State 1 | - | - | +15.2 |

| Intermediate | - | - | -5.4 |

| Transition State 2 | - | - | +12.8 |

| Products | - | - | -20.7 |

| Note: This table is an illustrative example of data from a computational study of a reaction mechanism. |

Emerging Research Directions and Future Perspectives for 4 Azidomethyl 5 Methyl 2h Triazole

Development of Novel Synthetic Routes and Green Chemistry Approaches

While traditional synthesis of triazoles, such as the Huisgen 1,3-dipolar cycloaddition, can require harsh conditions, modern research is focused on developing more sustainable and efficient methodologies. rsc.orgresearchgate.net The principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are paramount in this evolution. rsc.org For a compound like 4-(azidomethyl)-5-methyl-2H-triazole, these approaches are crucial for enabling its broader application.

Future synthetic strategies are increasingly moving away from conventional organic solvents and high energy inputs. Key areas of development include:

Ultrasound-Assisted Synthesis : Sonochemistry has emerged as a powerful green technique that accelerates reaction rates and improves yields through acoustic cavitation. mdpi.comnih.govresearchgate.net Applying ultrasonic irradiation to the cycloaddition step in the synthesis of the triazole ring can significantly shorten reaction times from hours to minutes and increase product yields. mdpi.comtandfonline.com

Micellar Catalysis : Performing the synthesis in water, the most environmentally benign solvent, is a primary goal of green chemistry. Micellar catalysis facilitates this by using surfactants to form micelles, which act as nanoreactors that can solubilize organic substrates and increase local reactant concentrations, thereby promoting the reaction. rsc.orgresearchgate.net This approach can be applied to the multicomponent synthesis of triazoles at room temperature, avoiding the need for bulk volatile organic solvents. rsc.org

Sustainable Solvents and Catalysts : The use of biodegradable, non-toxic solvents like Cyrene™ represents a significant advance. nih.gov Such solvents can allow for product isolation through simple precipitation in water, eliminating the need for chromatographic purification and reducing organic waste. nih.gov Furthermore, the development of heterogeneous catalysts, such as copper immobilized on natural polymer supports or activated carbon, allows for easy catalyst recovery and reuse over multiple cycles, enhancing the economic and environmental viability of the synthesis. nih.govfrontiersin.orgnih.gov

Table 1: Comparison of Green Synthetic Methodologies for Triazole Synthesis

| Methodology | Key Principle | Advantages | Relevant Findings | Citations |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. | Reduced reaction times (hours to minutes), increased yields, energy efficiency. | Yields of N-substituted 1,2,4-triazoles increased from 60-75% to 75-89% with reaction times dropping from 16-26 hours to 40-80 minutes. | mdpi.com |

| Micellar Catalysis | Surfactant micelles in water act as nanoreactors for organic substrates. | Eliminates bulk organic solvents, enables room temperature reactions, simplifies product isolation. | Efficient multi-component synthesis of 1,2,3-triazoles in water with yields ranging from 51% to >98% within a few hours. | rsc.org |

| Biodegradable Solvents | Replacement of toxic organic solvents with green alternatives like Cyrene™. | Minimizes waste, avoids hazardous extractions, reduces operational costs. | Successful gram-scale synthesis of 1,2,3-triazoles in Cyrene™ with easy product isolation via water precipitation. | nih.gov |

| Heterogeneous Catalysis | Immobilization of catalysts (e.g., Copper) on solid supports. | Catalyst is easily recovered and reused, preventing metal leaching into the product. | Copper on activated carbon catalysts were reused for up to ten cycles without noticeable loss of activity in triazole synthesis. | frontiersin.orgnih.gov |

Exploration of Advanced Functional Materials

The intrinsic properties of the this compound scaffold, namely its high nitrogen content, thermal stability, and capacity for polymerization, make it an attractive candidate for the development of advanced functional materials. energetic-materials.org.cn

Energetic Materials : The triazole ring is a well-established backbone for high-energy density materials (HEDMs) due to its positive heat of formation and high nitrogen content, which releases large amounts of N₂ gas upon decomposition. energetic-materials.org.cnrsc.org The addition of an azidomethyl group further enhances the energetic properties. Fused heterocyclic systems, such as pyrazolo-triazoles, have demonstrated excellent detonation velocities (up to 9163 m/s) and thermal stability (up to 262 °C), properties that could be pursued by designing derivatives of this compound. researchgate.netrsc.org

Functional Polymers : The azide (B81097) group is a powerful tool for polymer synthesis and modification via azide-alkyne click chemistry. researchgate.net This allows this compound to be used as a monomer or as a functionalizing agent to introduce triazole moieties into polymer side chains. researchgate.net Polymers containing 1,2,3-triazole units are noted for their large dipole moment and ability to act as hydrogen bond acceptors, making them promising for various applications. mdpi.com For example, well-defined brush polymers containing triazole moieties have been investigated as functional platforms for electrical memory devices, demonstrating tunable p- or n-type memory behaviors. researchgate.net Azo-triazole polymers have also been synthesized and studied for their antibacterial and anticorrosion properties. ajchem-a.com

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Relevant Functional Groups | Key Properties | Potential Applications | Citations |

|---|---|---|---|---|

| Energetic Materials | Triazole Ring, Azido (-N₃) Group | High nitrogen content, high heat of formation, enhanced thermal stability. | Heat-resistant explosives, propellants, gas generators. | energetic-materials.org.cnrsc.orgresearchgate.net |

| Functional Polymers | Azidomethyl (-CH₂N₃) Group for Polymerization | Tunable electrical properties, thermal stability, corrosion resistance. | Electrical memory devices, antibacterial coatings, anticorrosion films. | researchgate.netmdpi.comajchem-a.com |

| Coordination Polymers | Triazole Nitrogen Atoms | Ligating ability with metal ions. | Gas storage, catalysis, drug delivery. | chemijournal.com |

Expansion of Bioorthogonal and Bioconjugation Methodologies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azidomethyl group on this compound makes it an ideal substrate for one of the most prominent bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov

This reactivity allows the compound to act as a molecular linker, enabling the conjugation of different molecular entities with high efficiency and specificity. nih.govorientjchem.org The resulting triazole linkage is highly stable against metabolic degradation. tsijournals.com This opens up several research avenues:

Labeling of Biomolecules : If an alkyne group is metabolically incorporated into a biomolecule (e.g., a protein, glycan, or nucleic acid), this compound can be "clicked" onto it. nih.gov By pre-functionalizing the triazole with a reporter tag (like a fluorophore), this allows for real-time imaging and visualization of biological processes in living cells. nih.gov

Drug Delivery and Development : The compound can serve as a linker to conjugate a drug molecule to a targeting moiety (like an antibody or peptide), creating a targeted drug delivery system. The triazole ring itself is considered a valuable pharmacophore that can form hydrogen bonds and dipole interactions with biological targets, potentially enhancing the efficacy of the conjugated drug. nih.govfrontiersin.org

Iterative Click Chemistry : A particularly promising direction is the use of this molecule in sequential conjugations. The molecule is first synthesized via a click reaction to form the core triazole ring. The remaining azidomethyl group then serves as a handle for a second, independent click reaction, allowing for the construction of complex, multifunctional molecular architectures.

Table 3: Bioorthogonal and Bioconjugation Applications

| Application Area | Methodology | Role of this compound | Example | Citations |

|---|---|---|---|---|

| Protein Profiling | Activity-Based Protein Profiling (ABPP) | Acts as a linker to attach a reporter tag to an alkyne-modified enzyme probe after it binds its target. | Visualizing dynamic enzyme expression and function in physiological contexts. | nih.gov |

| Glycan Imaging | Metabolic Labeling | Reacts with alkyne-modified sugars that have been incorporated into cellular glycans. | Imaging the location and trafficking of specific glycans on live cell surfaces. | nih.govnih.gov |

| Nucleic Acid Labeling | DNA/RNA Synthesis Monitoring | Clicks onto alkyne-modified nucleosides (e.g., EdU) incorporated during DNA replication. | Measuring cell proliferation and locating specific DNA modifications. | nih.gov |

| Drug Conjugation | Hybrid Drug Design | Links two different pharmacophores or a drug and a targeting ligand together. | Creating dual-action drugs or targeted therapies. | chemijournal.comnih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening

The reliability, high yield, and stereospecificity of the CuAAC click reaction make it exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS). nih.govchemijournal.com The this compound scaffold is an ideal starting point for generating large libraries of diverse compounds.

The process involves reacting the azidomethyl group with a wide array of terminal alkynes, each bearing a different functional group or molecular fragment. This parallel synthesis approach can rapidly generate hundreds or thousands of unique triazole derivatives. chemrxiv.orgresearchgate.net These libraries can then be subjected to HTS to identify "hit" compounds with desired biological activities, such as antimicrobial or anticancer properties. researchgate.netnih.gov A high-throughput combinatorial approach has been successfully used to create a library of 192 different pyridyl-1,2,3-triazole ligands, which were then coordinated with various metals to produce over 600 novel metal complexes for antimicrobial screening. chemrxiv.orgresearchgate.net A similar strategy can be envisioned for this compound, accelerating the discovery of new functional molecules.

Table 4: Conceptual Design of a Combinatorial Library

| Scaffold | Reactive Site | Diverse Building Blocks (Examples) | Resulting Library | Screening Target |

|---|

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental efforts and providing deeper mechanistic insights. mdpi.comresearchgate.net

DFT calculations can be used to: